Cas no 920313-97-9 (5-Isopropoxypyrazin-2-amine)
5-Isopropoxypyrazin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-Isopropoxypyrazin-2-amine
- 5-propan-2-yloxypyrazin-2-amine
- AKOS015945364
- SCHEMBL9072337
- 920313-97-9
- 5-[(Propan-2-yl)oxy]pyrazin-2-amine
- DTXSID90671687
- 2-Amino-5-(iso-propoxy)pyrazine
-
- Inchi: 1S/C7H11N3O/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3,(H2,8,9)
- InChI Key: MPXRRMBMEVVNKE-UHFFFAOYSA-N
- SMILES: O(C1C=NC(=CN=1)N)C(C)C
Computed Properties
- Exact Mass: 153.090211983g/mol
- Monoisotopic Mass: 153.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 61Ų
5-Isopropoxypyrazin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM168303-1g |
5-isopropoxypyrazin-2-amine |
920313-97-9 | 95% | 1g |
$358 | 2024-07-20 | |
| Chemenu | CM168303-1g |
5-isopropoxypyrazin-2-amine |
920313-97-9 | 95% | 1g |
$380 | 2021-08-05 | |
| Alichem | A099001978-1g |
5-Isopropoxypyrazin-2-amine |
920313-97-9 | 95% | 1g |
$344.40 | 2023-08-31 | |
| A2B Chem LLC | AI61646-1g |
5-Isopropoxypyrazin-2-amine |
920313-97-9 | 1g |
$924.00 | 2024-07-18 | ||
| A2B Chem LLC | AI61646-5g |
5-Isopropoxypyrazin-2-amine |
920313-97-9 | 5g |
$2757.00 | 2024-07-18 | ||
| A2B Chem LLC | AI61646-25g |
5-Isopropoxypyrazin-2-amine |
920313-97-9 | 25g |
$5090.00 | 2024-07-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658291-1g |
5-Isopropoxypyrazin-2-amine |
920313-97-9 | 98% | 1g |
¥2984.00 | 2024-04-25 | |
| Crysdot LLC | CD11014437-1g |
5-Isopropoxypyrazin-2-amine |
920313-97-9 | 95+% | 1g |
$402 | 2024-07-19 |
5-Isopropoxypyrazin-2-amine Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 5-Isopropoxypyrazin-2-amine
Comprehensive Overview of 5-Isopropoxypyrazin-2-amine (CAS No. 920313-97-9): Properties, Applications, and Industry Insights
5-Isopropoxypyrazin-2-amine (CAS No. 920313-97-9) is a specialized organic compound belonging to the pyrazine family, a class of heterocyclic compounds widely recognized for their versatility in pharmaceutical and agrochemical applications. With the increasing demand for high-purity intermediates in drug discovery and crop protection, this compound has garnered significant attention due to its unique structural features and functional properties. The isopropoxy group attached to the pyrazine ring enhances its solubility and reactivity, making it a valuable building block in synthetic chemistry.
In recent years, the global market for pyrazine derivatives has expanded rapidly, driven by their role in developing innovative therapeutics and sustainable agrochemicals. Researchers and manufacturers frequently search for terms like "5-Isopropoxypyrazin-2-amine synthesis", "CAS 920313-97-9 suppliers", and "pyrazine-based intermediates", reflecting the compound's industrial relevance. Its applications span small-molecule drug development, where it serves as a precursor for kinase inhibitors, and crop science, where it contributes to the design of eco-friendly pesticides.
The physicochemical properties of 5-Isopropoxypyrazin-2-amine include a molecular weight of 167.20 g/mol and a distinct molecular structure characterized by an amine group at the 2-position and an isopropoxy moiety at the 5-position of the pyrazine ring. This configuration enables selective cross-coupling reactions, a feature highly sought after in medicinal chemistry. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity, which is critical for regulatory compliance in GMP-certified production.
From an environmental perspective, the compound aligns with the green chemistry principles increasingly demanded by regulatory bodies. Its potential for low-toxicity applications and biodegradability makes it a candidate for sustainable industrial processes. Discussions around "CAS 920313-97-9 safety data" and "pyrazine derivative environmental impact" frequently appear in scientific forums, underscoring the need for transparent research on its ecological footprint.
In the pharmaceutical sector, 5-Isopropoxypyrazin-2-amine is explored for its role in targeted therapy development, particularly in oncology and immunology. Its structural motif is found in several clinical-stage compounds, highlighting its importance in precision medicine. The rise of AI-driven drug discovery has further amplified interest in such intermediates, as computational models prioritize scaffolds with proven synthetic feasibility and bioactivity.
For suppliers and distributors, ensuring batch-to-batch consistency of CAS No. 920313-97-9 is paramount. Quality control protocols often include residual solvent analysis and heavy metal screening to meet the stringent requirements of pharmaceutical partners. The compound's stability under various storage conditions (e.g., inert atmosphere, low humidity) is another frequently researched topic, as evidenced by search queries like "5-Isopropoxypyrazin-2-amine storage guidelines".
Looking ahead, advancements in continuous flow chemistry and catalytic methods are expected to optimize the production efficiency of 5-Isopropoxypyrazin-2-amine, reducing costs and waste generation. Its integration into high-throughput screening libraries will likely accelerate the discovery of next-generation bioactive molecules, reinforcing its status as a key intermediate in life sciences innovation.
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